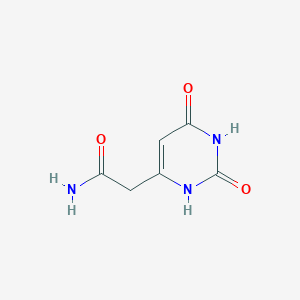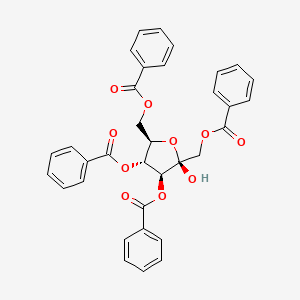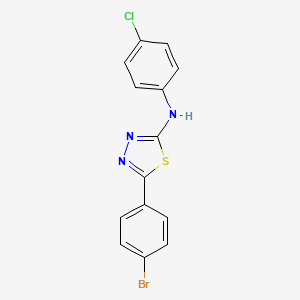
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane typically involves the reaction of 2-chloroethanol with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of oxolane ketones and aldehydes.
Reduction Reactions: Formation of oxolane alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities. The compound may also interfere with DNA replication and repair processes, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-(2-hydrazinoethyl)-methylamine: Similar in structure but contains a hydrazino group instead of a dimethoxymethyl group.
Bis(2-chloroethyl)ether: Contains two chloroethyl groups but lacks the oxolane ring.
Uniqueness
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane is unique due to the presence of both a chloroethyl group and a dimethoxymethyl group attached to the oxolane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
105663-76-1 |
|---|---|
Fórmula molecular |
C9H17ClO3 |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-3-(dimethoxymethyl)oxolane |
InChI |
InChI=1S/C9H17ClO3/c1-11-9(12-2)7-4-6-13-8(7)3-5-10/h7-9H,3-6H2,1-2H3 |
Clave InChI |
YFESXDKHKRYEPU-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCOC1CCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)




![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)


